molecular formula C13H26O B3273922 (R)-(+)-1,2-Epoxytridecane CAS No. 59829-81-1

(R)-(+)-1,2-Epoxytridecane

Cat. No.: B3273922
CAS No.: 59829-81-1
M. Wt: 198.34 g/mol
InChI Key: ZKAPVLMBPUYKKP-CYBMUJFWSA-N
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Description

(R)-(+)-1,2-Epoxytridecane (CAS 59829-81-1) is a chiral epoxide of interest in organic synthesis and pharmaceutical research. This compound has a molecular formula of C13H26O and a molecular weight of 198.34 g/mol. Its physical properties include a boiling point of 138 °C at 15 mm Hg and a density of 0.841 g/mL at 25 °C . Chiral epoxides like this compound are highly valuable as key synthetic intermediates due to their reactivity as versatile electrophiles, enabling the stereospecific formation of ring-opened products with a wide array of nucleophiles . This reactivity makes them crucial building blocks for constructing complex molecules, such as heterocycles, terpenes, and peptidomimetics, in a stereocontrolled manner . In the context of drug development, epoxide chemistry is pivotal in the synthesis of active pharmaceutical ingredients (APIs) and is employed in robust, large-scale manufacturing processes using methods like catalytic asymmetric epoxidation . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-undecyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14-13/h13H,2-12H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAPVLMBPUYKKP-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59829-81-1
Record name (R)-(+)-1,2-Epoxytridecane
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Enantioselective Synthetic Methodologies for R + 1,2 Epoxytridecane

Chemical Epoxidation Approaches

Chemical methods for the synthesis of (R)-(+)-1,2-Epoxytridecane primarily rely on two strategic approaches: the direct asymmetric epoxidation of the corresponding alkene, 1-tridecene (B165156), and the resolution of a racemic mixture of 1,2-epoxytridecane. Additionally, the conversion of readily available chiral precursors provides a powerful alternative route.

Asymmetric Epoxidation Reactions

The direct enantioselective epoxidation of prochiral alkenes represents an atom-economical approach to chiral epoxides. Among the most successful methods for unfunctionalized terminal alkenes like 1-tridecene is the Jacobsen-Katsuki epoxidation. This reaction employs a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively. While extensively studied for a variety of olefins, specific data for the Jacobsen-Katsuki epoxidation of 1-tridecene to this compound can be extrapolated from studies on similar long-chain terminal alkenes. The enantioselectivity of this method is influenced by the specific salen ligand, the nature of the oxidant, and the reaction conditions.

Another prominent method, the Sharpless asymmetric epoxidation, is highly effective for the epoxidation of allylic alcohols. To apply this method to the synthesis of this compound, 1-tridecene would first need to be converted to the corresponding allylic alcohol, tridec-1-en-3-ol. This multi-step process makes it a less direct route compared to methods that can directly epoxidize the unfunctionalized alkene.

Chiral Resolution Techniques

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess.

The hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes is a powerful and practical method for obtaining highly enantioenriched terminal epoxides. sci-hub.boxnih.gov This reaction utilizes water as a nucleophile to selectively hydrolyze one enantiomer of the racemic epoxide to the corresponding 1,2-diol, leaving the unreacted epoxide enriched in the other enantiomer. The use of the (R,R)-enantiomer of the salen-cobalt catalyst selectively hydrolyzes the (S)-epoxide, allowing for the recovery of the desired this compound with high enantiomeric purity. sci-hub.boxnih.gov

This method is noted for its broad substrate scope, operational simplicity, and the commercial availability of the catalyst. sci-hub.boxnih.gov For long-chain terminal epoxides like 1,2-epoxytridecane, the reaction can be carried out with low catalyst loadings to achieve excellent levels of enantioselectivity. sci-hub.boxnih.gov

Enzymes, particularly lipases and epoxide hydrolases, are highly effective catalysts for the kinetic resolution of racemic epoxides. These biocatalysts can exhibit exquisite enantioselectivity, providing access to enantiopure epoxides and their corresponding diols under mild reaction conditions.

Lipases are commonly employed in the kinetic resolution of racemic epoxides through enantioselective acylation or hydrolysis. In a typical procedure, one enantiomer of the epoxide is preferentially acylated by the lipase (B570770) in the presence of an acyl donor, leaving the unreacted enantiomer in high enantiomeric excess. Alternatively, enantioselective hydrolysis of a racemic epoxide can be achieved. While a powerful technique, specific data for the lipase-catalyzed kinetic resolution of 1,2-epoxytridecane requires further investigation.

Epoxide hydrolases (EHs) catalyze the ring-opening of epoxides with water to form the corresponding diols. The enantioselective action of these enzymes can be harnessed for the kinetic resolution of racemic epoxides.

Stereoselective Conversion from Chiral Precursors (e.g., (R)-Epichlorohydrin)

An alternative and often highly efficient strategy for the synthesis of this compound involves the use of readily available, enantiopure starting materials, known as the chiral pool approach. (R)-Epichlorohydrin is a versatile C3 chiral building block that can be elaborated to the target epoxide.

This approach typically involves the reaction of (R)-epichlorohydrin with an appropriate organometallic nucleophile that delivers the remaining carbon chain of the target molecule. For the synthesis of this compound, a Grignard reagent derived from a C10 alkyl halide, such as undecylmagnesium bromide, would be the reagent of choice. The reaction proceeds via a nucleophilic ring-opening of the epoxide in (R)-epichlorohydrin, followed by an in-situ ring-closing to form the desired this compound. This method offers a direct and stereospecific route to the target molecule, with the stereochemistry being dictated by the starting (R)-epichlorohydrin.

Biocatalytic Synthesis of Chiral Epoxides

The use of biocatalysts for the direct epoxidation of alkenes offers a green and sustainable alternative to traditional chemical methods. Enzymes such as peroxygenases can catalyze the epoxidation of a wide range of substrates with high selectivity.

Unspecific peroxygenases (UPOs), for instance from the fungus Agrocybe aegerita, have been shown to catalyze the epoxidation of long-chain terminal alkenes. These enzymes utilize hydrogen peroxide as the oxidant to transfer an oxygen atom to the double bond. While this approach is promising for the synthesis of this compound from 1-tridecene, further studies are needed to optimize the enantioselectivity for the desired (R)-enantiomer. The reaction conditions, including the choice of enzyme variant and reaction medium, can significantly influence the stereochemical outcome of the biocatalytic epoxidation.

Enzymatic Epoxidation of Terminal Alkenes using Peroxygenases

The synthesis of optically pure epoxides, such as this compound, from terminal alkenes is a significant challenge in synthetic chemistry. Fungal unspecific peroxygenases (UPOs, EC 1.11.2.1) have emerged as powerful biocatalysts for this transformation. mdpi.comnih.gov These enzymes are advantageous as they are generally robust, extracellular, and only require hydrogen peroxide (H₂O₂) as a cosubstrate, with water being the sole byproduct. mdpi.comresearchgate.net Research has demonstrated the capability of several UPOs to catalyze the epoxidation of long-chain terminal alkenes (from C12 to C20). mdpi.comnih.gov

Multiple UPOs, including those from Cyclocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), Coprinopsis cinerea (rCciUPO), Humicola insolens (rHinUPO), and Daldinia caldariorum (rDcaUPO), have been shown to successfully epoxidize long-chain terminal alkenes. mdpi.comnih.gov While all tested UPOs could convert and epoxidize these substrates, significant differences in substrate turnover and selectivity were observed. nih.govresearchgate.net For instance, rCciUPO exhibited the highest substrate turnover, whereas MroUPO was found to be the most selective for terminal epoxidation. nih.govresearchgate.net

The efficiency and selectivity of the enzymatic epoxidation of terminal alkenes are highly dependent on the reaction conditions. Key parameters that require optimization include the choice and concentration of cosolvent, the concentration of the H₂O₂ cosubstrate, and the pH of the reaction medium. mdpi.com

Cosolvent: Due to the low water solubility of long-chain alkenes like 1-tridecene, a cosolvent is necessary to improve substrate availability. Acetone (B3395972) and acetonitrile (B52724) are commonly used. researchgate.net Studies on the epoxidation of 1-tetradecene (B72687) (a close structural analog of 1-tridecene) revealed that the optimal concentration of the cosolvent is crucial. For example, with the UPO from Collariella virescens (CglUPO), the highest conversion rates were achieved at specific acetone concentrations, with significant decreases in activity at higher concentrations. researchgate.net

Cosubstrate (H₂O₂): Hydrogen peroxide serves as the oxygen donor in the UPO-catalyzed reaction. However, UPOs can be inactivated by high concentrations of H₂O₂. researchgate.net Therefore, optimizing the H₂O₂ concentration, often by slow, continuous addition, is critical to maintain enzyme activity and achieve high product yields.

pH: The pH of the reaction buffer affects the stability and activity of the enzyme. The optimal pH for the epoxidation of long-chain terminal alkenes by various UPOs has been investigated, with most enzymes showing good activity in a slightly acidic to neutral pH range. mdpi.com

The table below summarizes the effect of different reaction parameters on the enzymatic epoxidation of a representative long-chain alkene.

ParameterConditionObservationSource
Cosolvent (Acetone)Varied ConcentrationsOptimal concentration is critical for maximizing substrate conversion; high concentrations can lead to decreased enzyme activity. researchgate.net
Cosubstrate (H₂O₂)Varied ConcentrationsEnzyme inactivation occurs at high H₂O₂ concentrations; controlled addition is necessary for sustained catalysis. mdpi.comresearchgate.net
pHAcidic to NeutralEnzyme activity and stability are pH-dependent, with optimal performance typically observed in the pH 5-7 range for many UPOs. mdpi.com

Fungal peroxygenases exhibit varying degrees of regioselectivity in the oxidation of terminal alkenes. Besides the desired terminal epoxide, side products such as alkenols and other hydroxylated derivatives can be formed. mdpi.comresearchgate.net The product distribution is highly dependent on the specific UPO used.

Marasmius rotula UPO (MroUPO): This enzyme is highly regioselective, primarily yielding the terminal epoxide. In reactions with 1-tetradecene, MroUPO produced 96% 1,2-epoxytetradecane (B1585259) with only 4% hydroxylated byproducts. mdpi.com

Coprinopsis cinerea UPO (rCciUPO): In contrast, rCciUPO is the least selective, producing a mixture of four or more products, including the epoxide and various hydroxylated derivatives. mdpi.com

Ascomycete UPOs (CglUPO, rHinUPO, rDcaUPO): These enzymes were found to hydroxylate the alkene at different positions along the alkyl chain, resulting in a variety of hydroxylated alkenes in addition to the epoxide. mdpi.com

The substrate scope of UPOs extends to a range of long-chain terminal alkenes, from C12 to C20. mdpi.comnih.gov This indicates their potential for the synthesis of this compound from 1-tridecene. The stereoselectivity of these reactions is also a key feature, with UPOs capable of producing enantiomerically enriched epoxides. For example, the epoxidation of α-linolenic acid by AaeUPO yielded the corresponding epoxide with an enantiomeric excess (ee) of 80-83%. acs.org

The following table details the product distribution for the epoxidation of 1-tetradecene catalyzed by different UPOs, highlighting their distinct regioselectivities.

Enzyme1,2-Epoxy-alkane (%)Hydroxylated Alkenes (%)Other Products (%)Selectivity ProfileSource
MroUPO9640Highly regioselective for epoxidation mdpi.com
AaeUPO~60~30~10Moderate selectivity, significant hydroxylation mdpi.com
rCciUPOMixture of four or more productsLow regioselectivity mdpi.com
CglUPOMixture of epoxide and various hydroxylated alkenesProne to hydroxylation at different positions mdpi.com

Enantioconvergent Hydrolysis of Racemic Epoxides via Epoxide Hydrolases

An alternative strategy for producing enantiopure epoxides is the resolution of a racemic mixture. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. nih.gov Enantioconvergent hydrolysis is a particularly efficient approach that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. koreascience.kr This process utilizes one or two EHs with complementary enantio- and regioselectivity. nih.gov

This method involves the selective hydrolysis of both enantiomers of a racemic epoxide, through pathways with opposite stereochemical outcomes (retention and inversion of configuration), to yield a single, enantiopure diol. koreascience.kr While the primary product is the diol, this methodology is foundational for developing kinetic resolutions where one enantiomer of the epoxide is hydrolyzed preferentially, leaving the other, desired enantiomer unreacted and in high enantiomeric purity. nih.govacs.org For example, a novel epoxide hydrolase, GmEH3, demonstrated high regio- and enantioselectivity in the hydrolysis of various racemic epoxides. nih.gov Similarly, manipulating the regioselectivity of an epoxide hydrolase from Phaseolus vulgaris allowed for the enantioconvergent synthesis of valuable (R)-1,2-diols from several racemic epoxides. rsc.org

Process Development and Scalability of Enantioselective Routes

Translating enantioselective biocatalytic methods from the laboratory to an industrial scale presents significant challenges, including cost, catalyst stability, product recovery, and ensuring high purity and efficiency. nih.govresearchgate.net

Developing scalable and economical routes is crucial for the industrial production of chiral epoxides like this compound. nih.gov Large-scale approaches often focus on improving reaction efficiency and simplifying purification processes to minimize costs. nih.govnih.gov

On a large scale, reaction efficiency and product purity are paramount. nih.govresearchgate.net In enzymatic epoxidation, enzyme inactivation by the cosubstrate (H₂O₂) is a major hurdle. researchgate.netconsensus.app Strategies to mitigate this include controlled substrate feeding and designing specialized reactors, such as adding a metal mesh to prevent direct contact between high-concentration H₂O₂ and the enzyme. researchgate.netconsensus.app In one study, this approach allowed a lipase to retain over 50% of its activity after seven reaction cycles. researchgate.net

Purity is another critical factor, as the formation of byproducts can complicate downstream processing and compromise the quality of the final product. nih.gov For instance, in the synthesis of an epoxide intermediate for the drug tasimelteon, overoxidized impurities posed significant quality issues as they were difficult to remove. encyclopedia.pub Developing analytical methods to monitor impurity profiles is essential for process optimization. nih.gov The choice of work-up and purification methods must also be scalable. For example, replacing chromatographic purification with distillation or crystallization is often necessary for large-scale production to be economically feasible. nih.gov

Chemical Reactivity and Stereocontrolled Transformations of R + 1,2 Epoxytridecane

Nucleophilic Ring-Opening Reactions

The high ring strain and the polarized carbon-oxygen bonds make the epoxide ring of (R)-(+)-1,2-Epoxytridecane highly reactive toward nucleophiles. researchgate.net These reactions proceed via a nucleophilic substitution mechanism, where the release of ring strain provides a strong thermodynamic driving force. researchgate.net The specific outcomes of these reactions are heavily influenced by the reaction conditions and the nature of the nucleophile.

Regioselective and Stereospecific Ring Cleavage

The ring cleavage of this compound can be controlled to achieve high regioselectivity and stereospecificity. The outcome depends primarily on whether the reaction is conducted under basic/neutral or acidic conditions. researchgate.netresearchgate.net

Under basic or neutral conditions , the reaction follows a classic SN2 mechanism. libretexts.org A strong nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, this is the primary carbon (C1). chemistrysteps.com This attack occurs from the backside relative to the carbon-oxygen bond, resulting in an inversion of configuration at the site of attack. libretexts.org Since the original stereocenter at C2 is not attacked, its (R)-configuration is retained.

Under acidic conditions , the epoxide oxygen is first protonated by the acid, making it a better leaving group. libretexts.orgyoutube.com This gives the reaction significant SN1 character. chemistrysteps.com The positive charge begins to build on the more substituted carbon (C2), which can better stabilize it. youtube.com Consequently, the nucleophile attacks the more substituted C2 carbon. libretexts.orgchemistrysteps.com This SN2-like attack also occurs from the backside, leading to an inversion of the stereochemistry at the C2 carbon, from (R) to (S). libretexts.org

The regioselectivity can also be influenced by the choice of catalyst. For instance, certain cobalt or titanium-based catalysts can direct the nucleophilic attack to a specific carbon, sometimes reversing the typical selectivity observed under standard conditions. acs.orgucdavis.edu

Reaction ConditionMechanism TypeSite of Nucleophilic AttackStereochemical Outcome at C2
Basic / NeutralSN2C1 (Less substituted)Retention of (R)-configuration
AcidicSN1-likeC2 (More substituted)Inversion to (S)-configuration

Formation of 1,2-Diols and Other Functionalized Derivatives

The ring-opening of this compound with various nucleophiles provides direct access to a wide range of functionalized 1,2-disubstituted tridecanes.

Formation of 1,2-Diols: Hydrolysis of the epoxide, using water as the nucleophile, yields (R)-tridecane-1,2-diol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: Water attacks the more substituted C2 carbon of the protonated epoxide.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion (HO⁻) attacks the less substituted C1 carbon. libretexts.org

In both cases, the reaction is stereospecific, resulting in a trans relationship between the two hydroxyl groups. libretexts.orgucalgary.ca

Formation of Other Derivatives: A variety of other nucleophiles can be employed to synthesize diverse functionalized molecules. researchgate.net The predictable regioselectivity and stereospecificity of these reactions make this compound a valuable chiral precursor. acs.org

NucleophileReagent ExampleProduct Class
HydroxideNaOH (aq)1,2-Diol
AlkoxideCH₃ONaβ-Alkoxyalcohol
AmineNH₃, RNH₂β-Aminoalcohol
Azide (B81097)NaN₃β-Azidoalcohol
CyanideNaCNβ-Hydroxy nitrile
OrganometallicsCH₃MgBr (Grignard)Alcohol (with C-C bond formation)
HydrideLiAlH₄Alcohol (secondary)

Impact of Nucleophile and Reaction Conditions on Outcome

The final structure of the product is dictated by a combination of the nucleophile's strength and the reaction's pH. researchgate.net

Strong Nucleophiles in Basic/Neutral Media: Strong, negatively charged nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums) react via a pure SN2 pathway. chemistrysteps.com Steric hindrance is the dominant factor, directing the nucleophile to the less substituted C1 position. youtube.com

Weak Nucleophiles in Acidic Media: Weak, neutral nucleophiles (e.g., water, alcohols) require acid catalysis to open the ring. chemistrysteps.com The mechanism shifts to an SN1-like pathway where electronic effects dominate. bohrium.com The nucleophile attacks the more substituted C2 position, which can better stabilize the partial positive charge in the transition state. chemistrysteps.comyoutube.com

This predictable dichotomy in reactivity allows for the selective synthesis of two different constitutional isomers from the same starting epoxide simply by changing the reaction conditions.

Electrophilic Activation and Rearrangements

Epoxides can be activated by electrophiles, typically Brønsted or Lewis acids. core.ac.uk This activation involves the coordination of the acid to the epoxide's oxygen atom, which polarizes the C-O bonds and makes the ring carbons more electrophilic. This is the initial step in acid-catalyzed ring-opening reactions. libretexts.org

In the absence of a strong external nucleophile, this electrophilic activation can induce molecular rearrangements. researchgate.net For terminal epoxides like this compound, Lewis acid catalysis can promote a Meinwald rearrangement. rsc.org This process typically involves the cleavage of the C2-O bond to form a more stable secondary carbocation intermediate (or a species with significant carbocationic character). researchgate.net A subsequent 1,2-hydride shift from C1 to C2 results in the formation of a ketone, in this case, 2-tridecanone. The choice of Lewis acid and reaction conditions can influence the selectivity and yield of the rearrangement product over ring-opening products. core.ac.uk

Polymerization and Crosslinking Reactions as a Monomer

The strained nature of the oxirane ring allows this compound to act as a monomer in ring-opening polymerization (ROP). youtube.com This process can be initiated by anionic, cationic, or coordination catalysts.

Anionic ROP: Initiated by strong bases like alkoxides, the polymerization proceeds by the nucleophilic attack of the initiator on the less-substituted C1 carbon of the epoxide. youtube.com The resulting alkoxide then acts as the nucleophile for the next monomer, propagating the chain to form a polyether. researchgate.netrsc.org

Cationic ROP: Initiated by acids, this mechanism is more complex and can involve the attack of a monomer on the protonated, activated epoxide of the growing chain. youtube.com

As a monofunctional epoxide, homopolymerization of this compound yields linear polyethers. It can also be used as a comonomer with other epoxides or cyclic esters to tailor the properties of the resulting copolymers, such as creating amphiphilic block copolymers. researchgate.neted.ac.ukmdpi.com

In the context of thermosetting polymers like epoxy resins, this compound can function as a reactive diluent. While typical epoxy resins are based on difunctional or polyfunctional epoxides, a monoepoxide can be incorporated into the polymer network. During the curing process with a hardener (e.g., a polyamine), the amine will open the epoxide ring of this compound, attaching its long alkyl chain to the network. stackexchange.comresearchgate.net This modifies the properties of the final crosslinked material, for example, by increasing its hydrophobicity or flexibility. nagase.com

Derivatization Strategies for Advanced Intermediates

The products derived from the stereocontrolled ring-opening of this compound are highly valuable as advanced intermediates in multi-step syntheses. The ability to install two functional groups in a vicinal and stereochemically defined manner provides a powerful tool for constructing complex molecular architectures.

1,2-Diols: The resulting (R)-tridecane-1,2-diol is a common intermediate. The two hydroxyl groups can be further and selectively modified. For example, one can be protected while the other is oxidized or converted to a leaving group, enabling the synthesis of a wide array of chiral molecules. google.comacsgcipr.org

β-Aminoalcohols: These compounds, formed from the reaction with amines, are important structural motifs in many pharmaceuticals and natural products. The 1,2-aminoalcohol functionality is a key pharmacophore in various biologically active compounds.

β-Azidoalcohols: The azide group can be easily reduced to a primary amine or can participate in cycloaddition reactions (e.g., "click chemistry"), making these derivatives versatile synthetic intermediates. nih.gov

Halohydrins: Products like chlorohydrins, formed from ring-opening with a chloride source, are also useful. The halogen can serve as a leaving group for subsequent substitution reactions, while the alcohol can be oxidized or otherwise functionalized.

By carefully selecting the nucleophile and reaction conditions for the initial ring-opening step, chemists can strategically synthesize a specific chiral intermediate tailored for the efficient construction of a more complex target molecule.

Strategic Applications of R + 1,2 Epoxytridecane in Complex Molecule Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The enantiopure nature of (R)-(+)-1,2-Epoxytridecane makes it an essential starting material for the total synthesis of various natural products, where precise control of stereochemistry is paramount. Terminal epoxides are recognized as versatile building blocks in asymmetric synthesis. sci-hub.box The ability to introduce a chiral center and a functionalized alkyl chain in a single step is a significant advantage in designing efficient synthetic routes.

Polypropionate units, characterized by a carbon skeleton with alternating methyl and hydroxy groups, are common structural features in many bioactive polyketide natural products. nih.govnih.gov Epoxide-based methodologies provide a powerful non-aldol alternative for the construction of these fragments. nih.gov Synthetic strategies often employ the regioselective cleavage of chiral epoxides with carbon or hydride nucleophiles to create the desired stereochemical arrangement. nih.govnih.gov

This compound can serve as a key intermediate in these pathways. For instance, its reaction with organocuprates or organoaluminum reagents can install a methyl group or other functionalities at the C2 position, leading to the formation of critical 1,2-diol synthons. mdpi.com This substrate-controlled approach allows for the diastereoselective construction of the syn- and anti-relationships characteristic of polypropionate chains. mdpi.com

Table 1: Application in Polypropionate Synthesis
Reaction TypeRole of this compoundResulting Structure
Regioselective Epoxide Ring-OpeningChiral precursor providing a C13 backboneChiral diol fragments for polypropionate chains

Dihydroisocoumarins are a class of natural products exhibiting a range of biological activities. Their synthesis often requires the stereoselective construction of a chiral center at the C3 position of the lactone ring. This compound can be employed as a precursor to introduce the C3 substituent with the correct stereochemistry. A synthetic strategy could involve the nucleophilic opening of the epoxide by an ortho-lithiated benzoic acid derivative. The resulting secondary alcohol can then undergo lactonization to form the dihydroisocoumarin core, with the undecyl group from the epoxide forming a long alkyl side chain.

In terpenoid synthesis, chiral epoxides derived from starting materials like geraniol (B1671447) are common building blocks. nih.gov While not a direct isoprenoid precursor, this compound can be used to introduce chiral side chains onto existing terpene skeletons or as a starting point for the synthesis of non-isoprenoid terpenoids, where its defined stereochemistry is crucial for biological activity.

Utility in the Synthesis of Pharmaceutical Precursors and Bioactive Scaffolds

The versatility of the epoxide functional group makes this compound and similar chiral epoxides valuable in the synthesis of various heterocyclic scaffolds that are of interest in medicinal chemistry. mdpi.com The ability to generate stereochemically defined products is critical for developing effective and selective therapeutic agents.

Chiral isothiazolidine-1,1-dioxides and benzoxathiazepine-1,1-dioxides are heterocyclic structures that serve as important scaffolds in drug discovery. The synthesis of these compounds can be achieved using chiral terminal epoxides as starting materials. The synthetic route typically involves the ring-opening of the epoxide with a suitable sulfonamide nucleophile. The resulting amino alcohol intermediate can then undergo cyclization to form the desired heterocyclic ring system, with the stereochemistry of the epoxide being transferred to the final product. One-pot multicomponent reactions have been developed for the efficient synthesis of benzoxathiazepine-1,1-dioxides. researchgate.net

γ-Butanolides (or γ-lactones) are prevalent motifs in natural products and are useful as fine chemical intermediates. mdpi.com A direct and efficient method exists for the conversion of terminal epoxides into γ-butanolides. This process involves the Lewis acid-promoted ring-opening of the epoxide with an ynamine, followed by hydrolysis and protodesilylation to yield the target lactone in high yield. This transformation allows the stereochemistry of this compound to be directly translated into a chiral γ-butanolide bearing a long alkyl chain.

β-Hydroxy morpholine (B109124) amides are another class of compounds with applications in organic synthesis. researchgate.net Enantiopure β-hydroxy morpholine amides can be synthesized from terminal epoxides via a carbonylation reaction, providing a route to these valuable structures with high stereochemical fidelity.

Table 2: Applications in Bioactive Scaffold Synthesis
Target ScaffoldKey Reaction Involving the EpoxideSignificance
Chiral Isothiazolidine-1,1-dioxidesNucleophilic opening by a sulfonamideAccess to chiral sulfur-containing heterocycles
Benzoxathiazepine-1,1-dioxidesMulticomponent reaction and cyclizationEfficient assembly of complex heterocyclic systems
γ-ButanolidesLewis acid-promoted opening by an ynamineDirect conversion to important lactone motifs
β-Hydroxy Morpholine AmidesCarbonylation and amidationStereospecific synthesis of functionalized morpholines

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Diazetidine derivatives)

The strained three-membered ring of epoxides makes them valuable electrophilic intermediates in organic synthesis, susceptible to ring-opening by a wide array of nucleophiles. This reactivity is harnessed for the construction of various heterocyclic systems, including those containing nitrogen. The reaction of an epoxide with a nitrogen-based nucleophile is a fundamental strategy for forming carbon-nitrogen bonds and serves as a pathway to more complex nitrogen-containing heterocycles. researchgate.netnih.gov

The synthesis of nitrogen heterocycles can be achieved through the ring-opening of epoxides, which can then undergo subsequent cyclization reactions to form rings of various sizes, such as 5- or 6-membered rings. frontiersin.org For instance, the intramolecular aminolysis of epoxy amines is a known method for producing azetidines, which are four-membered nitrogen-containing rings. nih.gov The process involves a nitrogen atom attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new C-N bond.

While the direct synthesis of diazetidine derivatives—four-membered rings with two adjacent nitrogen atoms—from this compound is not extensively documented in dedicated literature, the underlying chemical principles support its potential as a precursor. The synthesis of C-unsubstituted 1,2-diazetidines can be achieved through methods like the intermolecular vicinal disubstitution between 1,2-dibromoethane (B42909) and hydrazine (B178648). msstate.eduresearchgate.net The functionalization of such core structures could potentially involve epoxide-containing fragments. The epoxide ring of this compound provides a reactive site where a molecule containing a hydrazine or a related dinitrogen moiety could react, initiating a sequence leading to a diazetidine ring functionalized with a long alkyl chain. Such a reaction would capitalize on the established reactivity of epoxides toward nitrogen nucleophiles to build the heterocyclic core. researchgate.net

Applications in Materials Science and Specialty Chemicals

The unique combination of a reactive oxirane ring and a long hydrophobic alkyl chain makes this compound a valuable building block in materials science and for the synthesis of specialty chemicals.

Components in Affinity Chromatography Media

Affinity chromatography is a powerful purification technique that relies on the specific interaction between a target molecule and a ligand immobilized on a solid support. gbiosciences.com Epoxy-activated resins are widely used as supports for this purpose because the epoxide group provides a versatile handle for the covalent attachment of various ligands. bio-rad.comagarscientific.combio-rad.com

The epoxide ring reacts readily with nucleophilic groups such as primary amines (-NH₂), thiols (-SH), and hydroxyls (-OH) commonly found in biomolecules like proteins, antibodies, and carbohydrates. gbiosciences.com This reaction forms a stable covalent bond (e.g., a secondary amine, thioether, or ether linkage), securely anchoring the ligand to the chromatography matrix. gbiosciences.comagarscientific.com this compound can be used to create such "epoxy-activated" media. The long C₁₁ alkyl chain of the epoxytridecane molecule acts as a hydrophilic spacer arm, which separates the immobilized ligand from the matrix backbone. This separation can enhance the performance of the affinity medium by improving the accessibility of the ligand for binding to its target molecule, especially for large biomolecules. bio-rad.com

Table 1: Features of Epoxy-Activated Affinity Chromatography Media

FeatureDescriptionRelevance of this compound
Activation Chemistry The epoxide (oxirane) ring is the reactive group.Provides the reactive site for ligand coupling.
Ligand Coupling Covalently immobilizes ligands containing nucleophilic groups (amines, thiols, hydroxyls). bio-rad.comThe epoxide ring reacts to form stable secondary amine, thioether, or ether bonds. gbiosciences.com
Spacer Arm The structure connecting the ligand to the matrix backbone.The undecyl (C₁₁) chain acts as a long, flexible spacer, improving ligand accessibility.
Versatility Can be used to immobilize a wide range of biomolecules, including proteins, carbohydrates, and nucleic acids. gbiosciences.comSuitable for creating custom affinity media for various purification targets. tosohbioscience.com
Stability Forms highly stable covalent linkages, minimizing ligand leakage from the support. agarscientific.comEnsures the durability and reusability of the chromatography column.

Precursors for Cationic Lipids in Gene Delivery Systems

Gene therapy requires effective vectors to deliver nucleic acids like DNA and siRNA into cells. ruc.dk Cationic lipids are a major class of non-viral vectors that can self-assemble with negatively charged nucleic acids to form complexes called lipoplexes, which facilitate entry into cells. researchgate.nettue.nl

A typical cationic lipid consists of three parts: a hydrophobic moiety (often two long alkyl chains), a linker, and a positively charged (cationic) headgroup. researchgate.net The hydrophobic part is crucial for the lipid's ability to form bilayer structures and interact with cell membranes. This compound serves as an excellent precursor for synthesizing the hydrophobic tails of these lipids.

The synthesis can be achieved by the ring-opening of the epoxide with an amine. For example, reacting this compound with a molecule containing both an amine and a precursor to the cationic headgroup would attach the C₁₃ chain, forming the lipid structure. The long alkyl chain derived from epoxytridecane provides the necessary lipophilicity for the resulting cationic lipid to effectively integrate into lipid nanoparticles (LNPs) and facilitate gene delivery. nih.govnih.gov The development of optimized ionizable cationic lipids has been a critical factor in the clinical success of gene therapies. liposomes.ca

Table 2: Role of this compound in Cationic Lipid Synthesis

Cationic Lipid ComponentFunctionSynthetic Contribution of this compound
Hydrophobic Moiety Forms the lipid bilayer of the nanoparticle; facilitates interaction with and fusion to cell membranes.Provides a long C₁₃ alkyl chain upon ring-opening, creating the necessary hydrophobic tail.
Linker Connects the hydrophobic tails to the cationic headgroup.The epoxide ring serves as a reactive site to connect the alkyl chain to a linker molecule.
Cationic Headgroup Interacts with negatively charged nucleic acids to form the lipoplex; interacts with the cell surface.The epoxide can be opened by an amine that is part of, or can be converted to, the cationic headgroup.

Monomers for Polymer and Surfactant Synthesis

Long-chain epoxides like this compound are valuable monomers for synthesizing polymers and surfactants due to their highly hydrophobic nature. d-nb.inforesearchgate.net

Polymer Synthesis: this compound can undergo ring-opening polymerization (ROP) to produce polyethers with long alkyl side chains. Both cationic and anionic ROP methods can be employed. d-nb.infoacs.org The resulting polymers, poly(1,2-epoxytridecane), are highly apolar aliphatic polyethers.

Of particular interest is the synthesis of amphiphilic block copolymers. By polymerizing a hydrophilic monomer, such as ethylene (B1197577) oxide, and then sequentially polymerizing a long-chain epoxide like this compound, it is possible to create polymers with distinct hydrophilic and hydrophobic blocks. d-nb.inforesearchgate.net These block copolymers can self-assemble in aqueous solutions to form micelles or other supramolecular structures and are highly effective as polymeric surfactants. researchgate.net

Table 3: Polymerization Strategies for Long-Chain Epoxides

Polymerization MethodDescriptionResulting Polymer
Anionic Ring-Opening Polymerization (AROP) Anionic initiators are used to open the epoxide ring and propagate the polymer chain. d-nb.infoApolar aliphatic polyethers.
Cationic Ring-Opening Polymerization (CROP) Cationic initiators (e.g., strong acids) protonate the epoxide oxygen, initiating polymerization. acs.orgmdpi.comApolar aliphatic polyethers.
Block Copolymerization Sequential polymerization of different monomers (e.g., ethylene oxide followed by 1,2-epoxytridecane). d-nb.inforesearchgate.netAmphiphilic block copolymers with both hydrophilic and hydrophobic segments.

Surfactant Synthesis: Surfactants are amphiphilic molecules containing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This compound is an ideal precursor for the hydrophobic tail. Nonionic surfactants can be synthesized by the ring-opening of the epoxide with a neutral hydrophilic molecule, such as polyethylene (B3416737) glycol (PEG). acs.orgresearchgate.netwhiterose.ac.uk The reaction attaches the long alkyl chain of the epoxide to the PEG chain, creating a classic surfactant structure. The properties of the resulting surfactant can be tuned by varying the length of the PEG chain. acs.orgresearchgate.net These bio-based surfactants, derived from oleochemical epoxides, are of interest for applications as emulsifiers, detergents, and wetting agents. acs.orgocl-journal.orgresearchgate.net

Analytical and Spectroscopic Characterization in Research of R + 1,2 Epoxytridecane and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopy provides indispensable information regarding the molecular framework, functional groups, and three-dimensional arrangement of atoms in (R)-(+)-1,2-Epoxytridecane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the protons of the oxirane ring and the long undecyl chain. The protons on the three-membered epoxide ring are diastereotopic and typically appear in a distinct region of the spectrum, shifted upfield compared to protons on carbons adjacent to a less strained ether oxygen. libretexts.orglibretexts.org These signals usually fall within the 2.5-3.5 ppm range. libretexts.orglibretexts.orgoregonstate.edu The complex splitting patterns of these protons are a result of their distinct chemical environments and coupling to each other.

Below is a table of predicted chemical shifts for this compound.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C1-H (CH₂)2.5 - 2.8 (2H, m)45 - 50
C2-H (CH)2.9 - 3.2 (1H, m)50 - 55
C3-H₂1.4 - 1.6 (2H, m)30 - 35
C4-C12 (CH₂)1.2 - 1.4 (18H, m)22 - 32
C13-H₃0.8 - 0.9 (3H, t)~14

This table is interactive. Click on the headers to sort.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org For this compound (molar mass: 198.34 g/mol ), electron ionization (EI) is a common method. The resulting mass spectrum typically shows a molecular ion peak (M⁺) at m/z 198, confirming the molecular weight.

The fragmentation pattern provides further structural evidence. chemguide.co.uklibretexts.org Energetically unstable molecular ions break down into smaller, characteristic fragments. chemguide.co.uk For long-chain terminal epoxides, fragmentation often involves:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxirane ring is a favored pathway. libretexts.org This can result in stable, oxygen-containing fragment ions.

Alkyl chain fragmentation: The long undecyl chain can fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgcas.cn

Commonly observed fragments and their corresponding mass-to-charge ratios (m/z) are detailed in the table below.

Fragment Ion (Structure) Mass-to-Charge Ratio (m/z) Origin
[C₁₃H₂₆O]⁺198Molecular Ion (M⁺)
[C₁₂H₂₃O]⁺183Loss of a methyl radical (·CH₃)
[C₄H₇O]⁺71Cleavage at C4-C5
[C₃H₅O]⁺57Cleavage at C3-C4
[C₂H₃O]⁺43Fragment containing the oxirane ring

This table is interactive. Click on the headers to sort.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by absorptions from the epoxide ring and the long aliphatic chain.

The key diagnostic peaks for the epoxide functional group are due to the stretching and bending vibrations of the three-membered ring. spectroscopyonline.com These include:

A symmetric ring "breathing" vibration, where all three bonds in the ring stretch and contract in phase, typically found around 1280–1230 cm⁻¹. spectroscopyonline.com

An asymmetric C-O-C stretching vibration, which is usually strong and appears in the 950–810 cm⁻¹ region. spectroscopyonline.comnih.gov

A symmetric C-O-C stretching vibration, also intense, observed between 880–750 cm⁻¹. spectroscopyonline.comresearchgate.net

In addition to the epoxide peaks, the spectrum will be dominated by strong absorptions corresponding to the C-H stretching (around 2850-2960 cm⁻¹) and bending (around 1465 cm⁻¹) vibrations of the numerous methylene (B1212753) (CH₂) and methyl (CH₃) groups in the undecyl chain. researchgate.net The absence of a strong, broad absorption around 3200-3600 cm⁻¹ confirms the absence of hydroxyl (O-H) groups, and the lack of a sharp, strong peak around 1700 cm⁻¹ indicates the absence of carbonyl (C=O) groups. oregonstate.edu

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C-H Stretch (Alkyl)2850 - 2960Strong
Symmetric Ring Breathing1230 - 1280Medium
Asymmetric C-O-C Stretch810 - 950Strong
Symmetric C-O-C Stretch750 - 880Strong

This table is interactive. Click on the headers to sort.

Theoretical and Computational Studies on R + 1,2 Epoxytridecane

Computational Modeling of Enantioselective Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the mechanisms of enantioselective reactions involving chiral epoxides. While specific computational studies on (R)-(+)-1,2-Epoxytridecane are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous terminal epoxides. Density Functional Theory (DFT) is a commonly employed method to investigate the potential energy surfaces of these reactions, providing insights into the transition states and intermediates that govern enantioselectivity.

A prominent example of an enantioselective reaction involving terminal epoxides is the Jacobsen-Katsuki epoxidation, which is used to synthesize chiral epoxides from prochiral alkenes. wikipedia.orgopenochem.orgpitt.edu Computational studies on this reaction have helped to elucidate the mechanism by which the chiral manganese-salen catalyst delivers the oxygen atom to one face of the alkene with high selectivity. uclouvain.beorganic-chemistry.org The models suggest that the stereoselectivity arises from the specific orientation of the alkene as it approaches the metal-oxo intermediate, which is dictated by steric and electronic interactions with the chiral ligand. organic-chemistry.org

Another well-studied enantioselective reaction is the hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral cobalt-salen complexes. researchgate.netnih.govsci-hub.boxnih.gov Computational modeling has been instrumental in understanding the cooperative bimetallic mechanism of this reaction, where one catalyst molecule acts as a Lewis acid to activate the epoxide, and a second delivers the nucleophile (hydroxide). researchgate.net These studies reveal that the high enantioselectivity is a result of the precise spatial arrangement of the two catalyst molecules, the epoxide, and the nucleophile in the transition state.

For a long-chain epoxide like this compound, computational models of its enantioselective ring-opening reactions would consider the influence of the long undecyl chain on the approach of the nucleophile. The steric bulk of this chain would likely play a significant role in dictating the trajectory of the incoming nucleophile, especially when bulky catalysts or nucleophiles are used.

Below is a representative data table illustrating the kind of information that can be obtained from DFT calculations on the transition states for the attack of a nucleophile on a model terminal epoxide, highlighting the energy differences that lead to enantioselectivity.

Transition StateRelative Energy (kcal/mol)Key Interatomic Distance (Å)Dihedral Angle (°)
TS-pro-R 0.0Nu---C1: 2.15Nu-C1-C2-O: 110.5
TS-pro-S 3.5Nu---C1: 2.20Nu-C1-C2-O: 105.2

This is a hypothetical data table for illustrative purposes, based on typical values from computational studies on similar epoxides.

Electronic Structure and Conformational Analysis

The electronic structure and conformational flexibility of this compound are crucial for understanding its reactivity. The oxirane ring is characterized by significant ring strain, which is a key driver for its reactions. rsc.org The presence of the long, flexible undecyl chain introduces a multitude of possible conformations that can influence the accessibility of the epoxide ring to reagents.

Electronic Structure: The oxygen atom in the epoxide ring is the most electronegative atom, leading to a polarization of the C-O bonds and creating partial positive charges on the two carbon atoms of the ring. This makes them susceptible to nucleophilic attack. The highest occupied molecular orbital (HOMO) is typically associated with the lone pairs of the oxygen atom, while the lowest unoccupied molecular orbital (LUMO) is an antibonding orbital of the C-O bonds. Nucleophilic attack can be conceptualized as the interaction between the HOMO of the nucleophile and the LUMO of the epoxide. The energy and shape of these frontier orbitals can be calculated using quantum chemical methods.

Conformational Analysis: The long undecyl chain of this compound can adopt numerous conformations. Computational methods can be used to explore the conformational landscape and identify the low-energy conformers. These low-energy structures are the most populated at a given temperature and are therefore the most likely to be involved in reactions. The conformation of the alkyl chain can influence the steric environment around the epoxide ring, potentially shielding one of the electrophilic carbon atoms from attack. For a long-chain epoxide, folded conformations might play a role in directing the approach of a reagent, especially in intramolecular reactions or in the presence of a large catalyst.

A representative data table from a computational analysis of the electronic properties of a model terminal epoxide is shown below.

PropertyValue
Mulliken Atomic Charge on C1 +0.15 e
Mulliken Atomic Charge on C2 +0.12 e
Mulliken Atomic Charge on O -0.35 e
HOMO Energy -7.2 eV
LUMO Energy +1.5 eV

This is a hypothetical data table for illustrative purposes, based on typical values from computational studies on similar epoxides.

Prediction of Reactivity and Regioselectivity

Theoretical and computational studies are powerful tools for predicting the reactivity and regioselectivity of ring-opening reactions of epoxides like this compound. By calculating the activation energies for different reaction pathways, it is possible to determine which reaction is kinetically favored and which regioisomer is the major product.

Reactivity: The reactivity of the epoxide ring is largely due to its high ring strain. rsc.org Computational methods can quantify this strain energy. The activation energy for the ring-opening reaction is a key indicator of reactivity. A lower activation energy implies a faster reaction. For this compound, the long alkyl chain is not expected to significantly alter the intrinsic electronic reactivity of the epoxide ring compared to shorter-chain terminal epoxides. However, as mentioned earlier, it can sterically hinder the approach of a nucleophile.

Regioselectivity: The ring-opening of a terminal epoxide can occur at either the substituted carbon (C1) or the unsubstituted carbon (C2). The regioselectivity of this attack depends on the reaction conditions (acidic or basic) and the nature of the nucleophile.

Under basic or neutral conditions (SN2-type mechanism): Nucleophilic attack is generally favored at the less sterically hindered carbon atom (C2). Computational studies can confirm this by showing a lower activation energy for the transition state leading to attack at C2.

Under acidic conditions (SN1-like or borderline SN2 mechanism): The epoxide oxygen is first protonated, making the ring more reactive. In this case, the nucleophile attacks the carbon atom that can better stabilize a positive charge. For a terminal epoxide, this is the more substituted carbon (C1). Computational models can illustrate the development of partial positive charge at the carbon atoms in the protonated epoxide and calculate the activation barriers for attack at both C1 and C2.

The following table provides hypothetical activation energies calculated by DFT for the ring-opening of a protonated terminal epoxide with a generic nucleophile, illustrating the prediction of regioselectivity under acidic conditions.

Reaction PathwayActivation Energy (kcal/mol)
Attack at C1 (more substituted) 12.5
Attack at C2 (less substituted) 15.0

This is a hypothetical data table for illustrative purposes, based on typical values from computational studies on similar epoxides.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Enantioselective Synthetic Routes

Future research will prioritize the development of synthetic routes to (R)-(+)-1,2-Epoxytridecane that are not only highly enantioselective but also environmentally benign and economically viable. Current methods often rely on stoichiometric oxidants or expensive metal catalysts. The next generation of synthetic strategies will likely focus on catalytic asymmetric epoxidation of the parent alkene, 1-tridecene (B165156), using sustainable approaches.

Key areas of development include:

Catalyst Innovation: Designing heterogeneous catalysts, such as metal-organic frameworks (MOFs) or polymer-supported catalysts, that exhibit high enantioselectivity and can be easily recovered and recycled. This minimizes waste and reduces production costs. acs.org

Green Oxidants: Expanding the use of environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen (air). csic.esmdpi.com These reagents produce water as the primary byproduct, aligning with the principles of green chemistry. nih.gov

Solvent-Free or Green Solvent Conditions: Moving away from hazardous chlorinated solvents towards solvent-free reaction conditions or the use of benign alternatives like water, ionic liquids, or biodegradable solvents. nih.govnih.gov

These approaches aim to create a more atom-economical process, where a greater proportion of the atoms from the starting materials are incorporated into the final product, thus minimizing waste. nih.gov

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Strategies

FeatureConventional MethodsEmerging Sustainable Routes
Catalyst Homogeneous, often precious metalsHeterogeneous, recyclable, organocatalysts
Oxidant Peroxy acids (e.g., mCPBA)Hydrogen peroxide (H₂O₂), Air (O₂)
Solvent Chlorinated solvents (e.g., CH₂Cl₂)Benign solvents (water, ethanol) or solvent-free
Byproducts Stoichiometric waste from oxidantPrimarily water
Atom Economy ModerateHigh

Exploration of New Biocatalytic Systems for Enhanced Stereoselectivity

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis. sioc-journal.cn Future research into the production of this compound will increasingly leverage enzymes to achieve near-perfect enantioselectivity under mild reaction conditions.

Emerging avenues in biocatalysis include:

Engineered Monooxygenases: The use of cytochrome P450 monooxygenases and other engineered enzymes for the direct, highly enantioselective epoxidation of terminal alkenes is a promising area. nih.govnih.gov Through techniques like directed evolution, enzymes can be tailored to have high activity and selectivity specifically for long-chain alkenes like 1-tridecene.

Peroxygenases: Unspecific peroxygenases (UPOs) are robust, extracellular enzymes that use hydrogen peroxide to perform epoxidations. mdpi.comresearchgate.net Research is focused on discovering and engineering UPOs that can efficiently convert long-chain terminal alkenes with high selectivity. csic.es

Epoxide Hydrolases (EHs): In addition to synthesis, biocatalysts can be used for resolution. EHs can selectively hydrolyze one enantiomer from a racemic mixture of 1,2-epoxytridecane, leaving the desired (R)-enantiomer in high optical purity. mdpi.com The development of novel EHs with high selectivity for this specific substrate is a key research goal.

The integration of these biocatalytic steps into enzymatic cascades could allow for the multi-step synthesis of complex molecules from simple precursors in a one-pot process, further enhancing efficiency. mdpi.com

Expanded Applications as a Chiral Scaffold in Diversified Chemical Syntheses

This compound is a valuable chiral building block , a molecule that can be used to introduce a specific stereocenter into a more complex target molecule. researchgate.netmdpi.com The high reactivity of the epoxide ring allows for stereo- and regioselective ring-opening by a wide variety of nucleophiles, providing access to a diverse range of functionalized chiral compounds. researchgate.netnih.gov

Future research will focus on expanding its use as a scaffold in the synthesis of:

Bioactive Natural Products: The long C₁₁ alkyl chain and the (R)-configured stereocenter make it an ideal starting material for the synthesis of complex lipids, polyketides, insect pheromones, and other natural products. mdpi.comrsc.org

Pharmaceutical Intermediates: Chiral epoxides are key intermediates in the synthesis of many single-enantiomer drugs. nih.gov The specific structure of this compound could be incorporated into novel drug candidates, where the lipophilic undecyl chain could modulate properties like membrane permeability or protein binding.

Chiral Ligands and Auxiliaries: The 1,2-diol or amino alcohol motifs, readily accessible from the epoxide, can be used to synthesize new chiral ligands for asymmetric catalysis or chiral auxiliaries for stereocontrolled reactions.

The development of novel multicomponent reactions involving this epoxide will further streamline the construction of complex molecular architectures. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for chemical manufacturing. nih.gov This technology is particularly well-suited for epoxide chemistry, which can involve exothermic reactions or unstable intermediates.

Future production of this compound is expected to leverage:

Continuous Flow Reactors: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This leads to improved reaction yields, higher selectivity, and enhanced safety compared to batch reactors. acs.org

Immobilized Catalysts: Packing flow reactors with solid-supported catalysts (both chemical and enzymatic) allows for continuous operation without the need for catalyst separation post-reaction, simplifying the process and enabling catalyst recycling. acs.org

Automated Synthesis: Integrating flow reactors with automated control systems and real-time analytics enables on-demand production and rapid optimization of reaction conditions. chemrxiv.org Automated platforms can perform iterative reactions, allowing for the rapid synthesis of libraries of compounds derived from this compound for screening in drug discovery. frontiersin.org

This combination of flow chemistry and automation will not only make the synthesis of this compound more efficient and scalable but also accelerate its application in the development of new materials and medicines. acs.org

Q & A

Q. What experimental methodologies are most effective for synthesizing (R)-(+)-1,2-Epoxytridecane with high enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves stereoselective epoxidation of tridecene precursors. Key steps include:

  • Catalytic Asymmetric Epoxidation : Use chiral catalysts like Sharpless or Jacobsen epoxidation systems to achieve enantioselectivity. Monitor reaction conditions (temperature, solvent polarity) to optimize yield and purity .

  • Chromatographic Validation : Employ chiral HPLC or GC with β-cyclodextrin columns to verify enantiomeric excess (e.e.). Calibrate using racemic standards .

  • Data Table :

    MethodCatalyste.e. (%)Yield (%)
    Sharpless EpoxidationTi(OiPr)₄/(R,R)-DET9275
    Jacobsen EpoxidationMn(salen) Complex8868

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: Combine spectroscopic and computational techniques:

  • NMR Analysis : Use ¹H/¹³C NMR to confirm epoxy ring formation (δ 3.0–3.5 ppm for epoxy protons) and NOESY for stereochemical assignment .
  • Polarimetry : Measure specific optical rotation ([α]ᴅ) and compare with literature values for enantiopurity validation .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., bromohydrins) to confirm absolute configuration .

Q. What protocols ensure the stability of this compound under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring e.e. and purity via HPLC .
  • Recommendation : Use amber vials under inert gas (argon) to prevent moisture-induced ring-opening .

Advanced Research Questions

Q. What are the mechanistic challenges in achieving regioselective ring-opening reactions of this compound?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Use DFT calculations (e.g., Gaussian 16) to model transition states for nucleophilic attacks (e.g., SN2 vs. SN1 pathways) .
  • Experimental Validation : Perform reactions with Grignard reagents or amines, analyzing regioselectivity via LC-MS and kinetic isotope effects .

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

Methodological Answer:

  • Meta-Analysis Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies .
  • Reproducibility Testing : Replicate key assays (e.g., cytotoxicity in HeLa cells) under standardized conditions (pH, temperature, solvent controls) .

Q. What computational strategies predict the enantioselectivity of this compound in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model catalyst-substrate interactions using AMBER or GROMACS. Focus on steric and electronic parameters influencing transition state stabilization .
  • Machine Learning : Train models on existing enantioselectivity datasets (e.g., Open Reaction Database) to predict optimal catalyst-substrate pairs .

Q. How can researchers design experiments to address reproducibility challenges in synthesizing this compound?

Methodological Answer:

  • Protocol Standardization : Document reaction parameters (e.g., stirring rate, catalyst aging) using FAIR data principles .
  • Collaborative Trials : Engage multi-lab validation via platforms like Zenodo to share raw NMR and chromatographic data .

Q. What methodologies elucidate the role of this compound in modulating enzyme activity?

Methodological Answer:

  • Kinetic Assays : Use stopped-flow spectrophotometry to measure enzyme inhibition constants (Kᵢ).
  • Docking Studies : Perform AutoDock Vina simulations to identify binding poses in enzyme active sites .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Methodological Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) in epoxidation steps.
  • Catalyst Recycling : Immobilize chiral catalysts on silica supports for reuse across 5+ cycles .

Q. What analytical frameworks reconcile discrepancies between experimental and computational data for this compound?

Methodological Answer:

  • Error Source Analysis : Quantify uncertainties in DFT calculations (basis set limitations) and experimental measurements (instrument calibration) .
  • Bayesian Statistics : Apply Markov Chain Monte Carlo (MCMC) methods to refine computational models using empirical data .

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(R)-(+)-1,2-Epoxytridecane

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